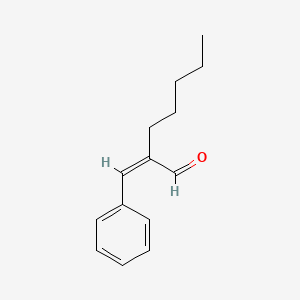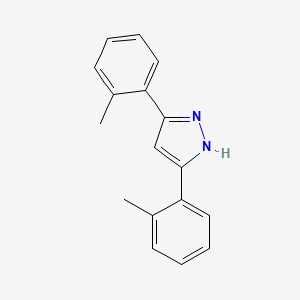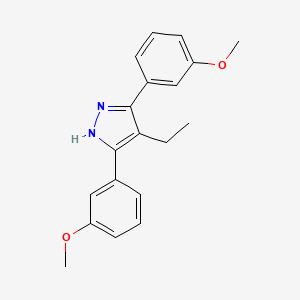
1,3-Bis(2-methoxyphenyl)propane-1,3-dione
Vue d'ensemble
Description
1,3-Bis(2-methoxyphenyl)propane-1,3-dione is a diketone compound . It has a molecular formula of C17H16O4 and a molecular weight of 284.31 . This compound is formed as an intermediate during the synthesis of bisphenols .
Synthesis Analysis
The synthesis of 1,3-Bis(2-methoxyphenyl)propane-1,3-dione has been reported in the literature . It can be used as a reactant in the preparation of 1,3-bis(4-hydroxyphenyl)-1,3-propanedione . It can also serve as a starting material in the synthesis of propylpyrazole triol (PPT) .Molecular Structure Analysis
The molecular structure of 1,3-Bis(2-methoxyphenyl)propane-1,3-dione consists of 38 bonds in total, including 22 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 ketones (aromatic), and 2 ethers (aromatic) .Physical And Chemical Properties Analysis
1,3-Bis(2-methoxyphenyl)propane-1,3-dione has a molecular weight of 284.31 g/mol . Its exact mass and monoisotopic mass are 284.10485899 g/mol . The compound has a complexity of 332 . It has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count . The topological polar surface area is 52.6 Ų . The heavy atom count is 21 .Applications De Recherche Scientifique
Synthesis of Polynuclear Lanthanoid Hydroxo Clusters : The compound and related beta-diketones have been used in the synthesis and characterization of polynuclear lanthanoid hydroxo clusters, which show potential in magnetic properties and applications in materials science (Andrews et al., 2009).
Crystal Structure Analysis : Beta-diketones including derivatives of the compound have been analyzed for their crystal structures, which are essential for understanding their chemical properties and potential applications in crystallography and materials science (Emsley et al., 1987).
Curved Fractal Structures in Crystal Design : Derivatives of the compound have shown unique curved fractal structures under an optical microscope, suggesting their potential in designing novel crystalline materials with artistic and functional applications (Qian et al., 2017).
Fragmentation Studies in Mass Spectrometry : The structure and hydration effects on related compounds have been investigated in electron impact ionization-mass spectrometry, which is crucial for understanding their behavior in analytical chemistry (Yosefdad et al., 2020).
Application in Organic Light-Emitting Devices : Iridium complexes containing derivatives of the compound have been synthesized and used in green organic light-emitting devices, showing potential in the field of optoelectronics (Liu et al., 2018).
Synthesis of Spiro and Spiroketal Compounds : The compound has been used in the synthesis of Michael 1:1 adducts, which are intermediates for spiro compounds with potential applications in organic synthesis and pharmaceuticals (Hossain et al., 2020).
Synthesis of Difunctional Orgaolithium Initiators : The compound has been utilized in creating new difunctional organolithium initiators for polymerization, relevant in material science and polymer chemistry (Sanderson et al., 1994).
Hemin-Catalyzed Oxidation Studies : Derivatives of the compound have been used in studies of hemin-catalyzed oxidation, which is significant in understanding biochemical processes and potential applications in enzymatic studies (Habe et al., 1985).
Propriétés
IUPAC Name |
1,3-bis(2-methoxyphenyl)propane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-16-9-5-3-7-12(16)14(18)11-15(19)13-8-4-6-10-17(13)21-2/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICSYNKWOQQKFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CC(=O)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10576529 | |
| Record name | 1,3-Bis(2-methoxyphenyl)propane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10576529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
142472-15-9, 35860-47-0 | |
| Record name | 1,3-Di-(2-methoxyphenyl)-1,3-propanedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142472159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Bis(2-methoxyphenyl)propane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10576529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




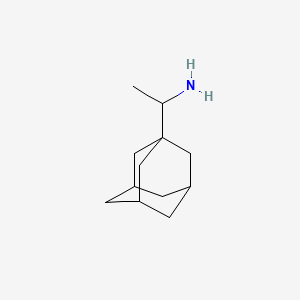
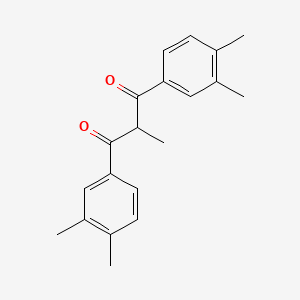



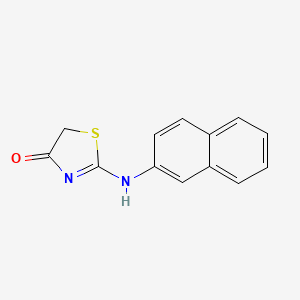
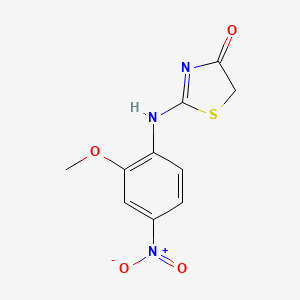
![ethyl 4-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B7762111.png)
